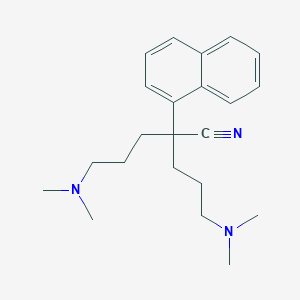

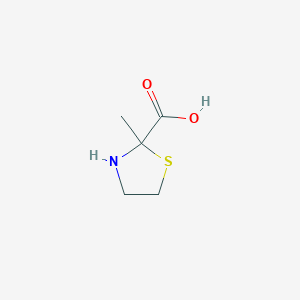

2-(2-氧代苯并噁唑-3-基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves catalytic oxidative aminocarbonylation reactions, where palladium-catalyzed processes play a significant role. For instance, 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and similar derivatives were synthesized from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation-cyclization, showcasing the utility of palladium catalysis in the synthesis of complex benzoxazole structures (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structures of benzoxazole derivatives have been elucidated through various analytical techniques, including X-ray diffraction. These analyses have confirmed configurations and stereochemistries around their molecular frameworks, providing insights into their three-dimensional arrangements and potential for chemical reactivity and interactions (Camacho-Camacho et al., 2013).

Chemical Reactions and Properties

Benzoxazole compounds participate in a variety of chemical reactions, contributing to the synthesis of novel derivatives with potential biological and pharmaceutical applications. For example, reactions involving organometallic tin compounds derived from 2-benzimidazole propionic acid have led to the formation of mononuclear organometallic tin esters, showcasing the reactivity of the benzoxazole ring with metal-organic frameworks (Camacho-Camacho et al., 2013).

科学研究应用

合成和表征

研究表明,合成了与结构类似于2-(2-氧代苯并噁唑-3-基)-丙酸的化合物衍生的配体及其金属配合物,并对这些合成的配体与过渡金属形成的配合物进行了分析,使用了红外和电子光谱等各种技术,显示出对革兰氏阴性和革兰氏阳性细菌具有显著的抗菌活性 (Desai & Parekh, 2021)。

有机金属化学

研究了与相关结构有关的有机金属化合物,展示了羧基与金属原子的配位,导致复杂结构的形成。这些研究为设计具有潜在在催化和材料科学中应用的新材料提供了见解 (Camacho-Camacho et al., 2013)。

新型多环系统

与结构相关的化合物的脱水导致了新型多环系统的产生,这对制药研究和开发至关重要。这些新型系统已通过X射线衍射进行了表征,突显了它们在药物设计进一步探索中的潜力 (Ukhin et al., 2011)。

缓蚀

已合成了苯并咪唑和相关结构的化合物,并评估了它们的缓蚀性能。这些研究涉及重量法、电化学和扫描电镜方法,表明这些化合物在保护金属免受腐蚀方面具有潜在应用,这对工业应用至关重要 (Ammal et al., 2018)。

Ugi反应应用

在Ugi反应中使用双功能化合物导致了具有潜在治疗应用的新化合物的合成。这种方法展示了在高效构建复杂分子中使用与2-(2-氧代苯并噁唑-3-基)-丙酸相关的结构的多功能性 (Ghandi et al., 2010)。

属性

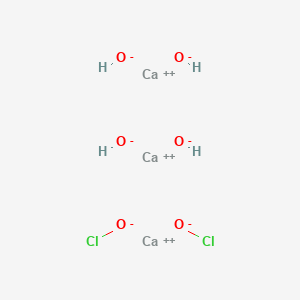

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(9(12)13)11-7-4-2-3-5-8(7)15-10(11)14/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBVLNODMJCOTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424401 |

Source

|

| Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |

CAS RN |

13610-53-2 |

Source

|

| Record name | α-Methyl-2-oxo-3(2H)-benzoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)